![molecular formula C11H11NO2 B1605773 5-(Methoxymethyl)quinolin-8-ol CAS No. 7545-59-7](/img/structure/B1605773.png)
5-(Methoxymethyl)quinolin-8-ol
Overview
Description
5-(Methoxymethyl)quinolin-8-ol is a chemical compound with the CAS Number: 7545-59-7 . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The InChI code for 5-(Methoxymethyl)quinolin-8-ol is 1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(Methoxymethyl)quinolin-8-ol has a molecular weight of 189.21 . The storage temperature is 28°C .Scientific Research Applications
Antimicrobial Activity
Compounds derived from 5-(Methoxymethyl)quinolin-8-ol have shown promising antibacterial activity against both gram-positive and gram-negative organisms, such as Staphylococcus aureus and Escherichia coli .
Antimalarial Chemotherapy
Synthesized 8-quinolinamines, which include derivatives of 5-(Methoxymethyl)quinolin-8-ol, have been found effective in drug-resistant malaria chemotherapy, showing significant in vitro and in vivo antimalarial results .
Fungicide and Bactericide in Agriculture
Quinolin-8-ol derivatives have been evaluated for their use as fungicides and bactericides against soil-borne pathogens in tomato cultivation, showing reliable endpoints for regulatory risk assessment .
Anticorrosive Properties
Research has been conducted on the anticorrosive performance of quinoline derivatives on corrosion-resistant carbon steel in acidic environments, indicating potential industrial applications .
Pharmacological Potential
Recent advances in the chemistry of quinoline motifs, including 5-(Methoxymethyl)quinolin-8-ol derivatives, have unveiled substantial efficacies for future drug development with various therapeutic potentials .
Synthesis of Bioactive Compounds
Quinoline derivatives are synthesized for their bioactivity across a range of fields including anticancer, antibacterial, antiviral, anti-inflammatory, analgesic, cardiovascular, central nervous system activities, and more .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 8-hydroxyquinoline have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases .
Mode of Action
It is suggested that similar compounds can act as easily removable directing groups and also mediate c-h activation .
Biochemical Pathways
Related compounds have been reported to inhibit 2og oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes .
Result of Action
aureus (gram-positive) and E. coli (gram-negative) organisms .
properties
IUPAC Name |
5-(methoxymethyl)quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADRYIGLPRUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351078 | |
Record name | 5-(methoxymethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)quinolin-8-ol | |
CAS RN |
7545-59-7 | |
Record name | 5-(methoxymethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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